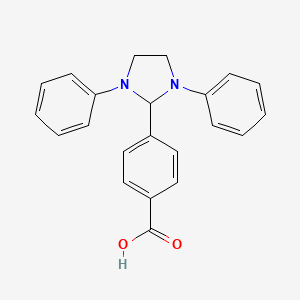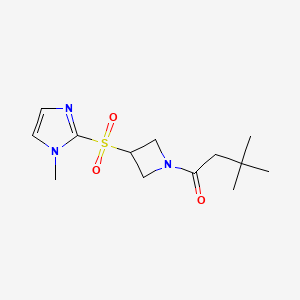![molecular formula C22H22N4O3S B3007565 3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1202977-19-2](/img/structure/B3007565.png)
3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]thiazole and benzo[d]oxazole moiety linked through a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with 4-ethylbenzaldehyde under acidic conditions.
Synthesis of the Piperazine Intermediate: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-linked intermediate.
Formation of the Benzo[d]oxazole Moiety: The final step involves the cyclization of the intermediate with 2-aminophenol under oxidative conditions to form the benzo[d]oxazole ring.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzo[d]oxazole are structurally similar and used in similar applications.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine are used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is its combined structural features of benzothiazole, benzo[d]oxazole, and piperazine. This unique combination enhances its potential for diverse biological activities and applications in various fields of research and industry.
Properties
IUPAC Name |
3-[2-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-15-6-5-9-18-20(15)23-21(30-18)25-12-10-24(11-13-25)19(27)14-26-16-7-3-4-8-17(16)29-22(26)28/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKTYIXGWKLROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
![1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B3007483.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)



![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
